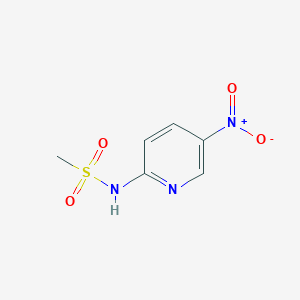

N-(5-nitropyridin-2-yl)methanesulfonamide

Übersicht

Beschreibung

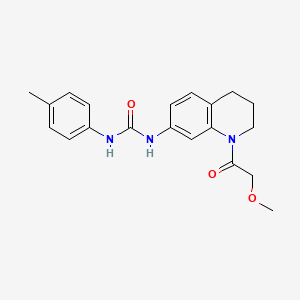

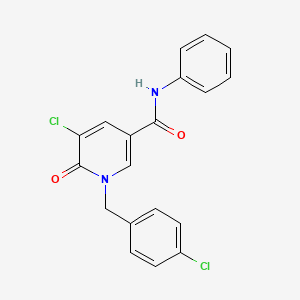

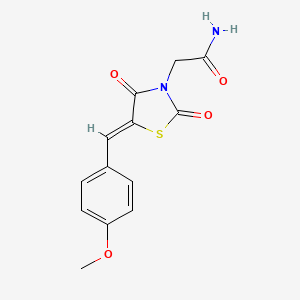

“N-(5-nitropyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H7N3O4S . It has a molecular weight of 217.20 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a nitro group at the 5-position and a methanesulfonamide group attached to the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, nitropyridines are known to undergo various reactions. For example, they can react with hydrazine hydrate to form pyrazolyl derivatives .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

N-(5-nitropyridin-2-yl)methanesulfonamide and its derivatives have been extensively researched for their structural and chemical properties. Studies have focused on their synthesis, characterization, and potential as building blocks in chemical reactions. For instance, derivatives of this compound have been synthesized and analyzed for their crystal structures, showcasing the effect of substitution on their supramolecular assembly. Such compounds exhibit diverse intermolecular interactions, forming cyclic rings and frameworks through hydrogen bonds and other non-covalent interactions, which are crucial for their structural stability and reactivity (Dey et al., 2015; Holt & Fiksdahl, 2007).

Metal Interaction and Inhibition Studies

This compound and its related derivatives have shown potential in interacting with metals and inhibiting various biological targets. For example, quinolinyl sulfonamides related to this compound have been identified as potent inhibitors for methionine aminopeptidase, with their activity depending on metal concentration. These findings are significant for the development of new inhibitors targeting metalloenzymes (Huang et al., 2006).

Synthetic Applications

In synthetic chemistry, this compound derivatives have been employed as key intermediates in various reactions. Microwave-assisted synthesis techniques have enabled efficient access to novel nitrogen-containing scaffolds using these derivatives. Such methodologies underscore the versatility and utility of this compound in constructing complex molecules, potentially useful in pharmaceuticals and materials science (Henry et al., 2009).

Electrostatic and Hydrogen Bonding Analysis

Further research into this compound derivatives has explored their electrostatic potential surfaces and hydrogen bonding capabilities. These studies provide insights into the molecular recognition processes, crucial for designing molecules with specific biological or chemical properties. Understanding these interactions aids in the development of compounds with improved binding affinities or reactivity (Dey et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-nitropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZKRNIRWBBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)

![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)

![2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2631360.png)

![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2631363.png)